molecular formula C17H16N2O3 B5068272 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B5068272
M. Wt: 296.32 g/mol
InChI Key: AJJWGTFOFLUYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in the scientific community due to its potential applications in treating metabolic disorders, such as obesity and diabetes, as well as its ability to enhance endurance performance.

Mechanism of Action

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ by 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and endurance performance.
Biochemical and Physiological Effects:
2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. Additionally, 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to decrease inflammation and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its ability to selectively activate PPARδ, allowing for the study of specific metabolic pathways and their effects on overall metabolic function. However, one limitation of using 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is the potential for off-target effects and the need for careful dose titration to avoid toxicity.

Future Directions

There are several potential future directions for research on 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, including its potential applications in treating metabolic disorders, its effects on mitochondrial function and oxidative stress, and its potential for use in enhancing endurance performance. Additionally, further research is needed to better understand the potential risks and benefits of using 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide in humans.

Synthesis Methods

The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate product, and the final purification of the compound. The most commonly used method for synthesizing 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 2-(4-cyanophenoxy)acetamide with 4-methylphenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in treating metabolic disorders, such as obesity and diabetes. It has been shown to improve insulin sensitivity, increase glucose uptake, and decrease inflammation in animal models. Additionally, 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.

properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-3-6-14(7-4-12)19-17(20)11-22-15-8-5-13(10-18)9-16(15)21-2/h3-9H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJWGTFOFLUYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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